4-(4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine
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Description
Synthesis Analysis
In the search for better antibacterial agents, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a sulfonyl group, a p-tolyl group, an oxazol group, and a morpholine group.Chemical Reactions Analysis
The compound has been evaluated for its in vitro antibacterial activity against G+ve strains . It showed significant activity against B. subtilis, which is two times higher than that of ciprofloxacin .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Neurokinin-1 Receptor Antagonism : A study highlighted an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration, indicating its potential in treating emesis and depression. This compound exhibits high affinity and efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Antimicrobial Activity : Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (a linezolid intermediate) has shown significant antimicrobial potency against various bacterial and fungal strains. These findings underscore the potential of such compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).
Anticancer Evaluation : The synthesis, characterization, and in vitro anticancer evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles revealed their activity against various cancer cell lines, indicating their potential as leads for anticancer drug development (Zyabrev et al., 2022).
Chemical Synthesis and Characterization
Novel Synthesis Methods : A study on the synthesis, characterization, and pharmacological studies of sulphur containing 1,2,4-triazole derivatives introduced a five-step procedure for producing novel compounds with demonstrated antimicrobial activity. This highlights the versatility of oxazoline and morpholine derivatives in synthesizing biologically active molecules (Rao et al., 2014).
Herbicidal Activities : Research into novel triazolinone derivatives for potential use as herbicides explored the incorporation of pharmacophores such as cyclic imide and phenylurea into the triazolinone scaffold. This study demonstrates the agricultural applications of chemically synthesized compounds containing elements like morpholine (Luo et al., 2008).
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-14-2-4-15(5-3-14)18-22-19(20(27-18)23-10-12-26-13-11-23)28(24,25)17-8-6-16(21)7-9-17/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCRDPOARGJZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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